molecular formula C26H50O3 B12642913 Octyl (R)-12-hydroxyoleate CAS No. 93980-66-6

Octyl (R)-12-hydroxyoleate

Cat. No.: B12642913
CAS No.: 93980-66-6
M. Wt: 410.7 g/mol
InChI Key: ZMAFZZRHIFKNLZ-JXAWBTAJSA-N
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Description

Octyl ®-12-hydroxyoleate is an ester compound derived from oleic acid and octanol. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is particularly interesting due to its ability to form stable esters and its potential use in biocatalysis and other industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl ®-12-hydroxyoleate typically involves the esterification of oleic acid with octanol. This reaction can be catalyzed by various methods, including chemical catalysts and biocatalysts such as lipases. The reaction conditions often include a solvent-free system to achieve high conversion rates. For instance, using immobilized lipases like Novozym 435 can result in conversions higher than 90% .

Industrial Production Methods

In industrial settings, the production of octyl ®-12-hydroxyoleate can be optimized by adjusting the biocatalyst loading and reaction parameters. The use of non-commercial preparations, such as dry fermented solids, can also be cost-effective despite their lower productivity . The combination of biocatalyst cost, esterification activity, stability, and reusability are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Octyl ®-12-hydroxyoleate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

Octyl ®-12-hydroxyoleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octyl ®-12-hydroxyoleate involves its interaction with various molecular targets and pathways. For instance, in drug delivery systems, it can enhance the stability and bioavailability of encapsulated drugs by forming stable liposomes. The hydrophobic nature of the compound allows it to interact with lipid bilayers, modifying their fluidity and compactness .

Comparison with Similar Compounds

Similar Compounds

  • Octyl caprylate
  • Octyl caprate
  • Octyl laurate

Uniqueness

Octyl ®-12-hydroxyoleate is unique due to its specific structure, which includes a hydroxyl group on the oleate moiety.

Properties

CAS No.

93980-66-6

Molecular Formula

C26H50O3

Molecular Weight

410.7 g/mol

IUPAC Name

octyl (Z)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C26H50O3/c1-3-5-7-9-16-20-24-29-26(28)23-19-15-13-11-10-12-14-18-22-25(27)21-17-8-6-4-2/h14,18,25,27H,3-13,15-17,19-24H2,1-2H3/b18-14-

InChI Key

ZMAFZZRHIFKNLZ-JXAWBTAJSA-N

Isomeric SMILES

CCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O

Canonical SMILES

CCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O

Origin of Product

United States

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